Deacetyl ganoderic acid F
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Overview
Description
This mushroom has been used in traditional medicine for centuries, particularly in East Asia, for its purported health benefits, including the treatment of dizziness and insomnia . Deacetyl Ganoderic Acid F has gained attention for its potential therapeutic properties, particularly its anti-inflammatory effects .
Mechanism of Action
Target of Action
Deacetyl ganoderic acid F, a triterpenoid isolated from Ganoderma lucidum, primarily targets microglia and astrocytes . These cells play a crucial role in neuronal inflammation, which is widely reported to be responsible for neurodegenerative disease .
Mode of Action
This compound interacts with its targets, the microglia and astrocytes, by suppressing their activation . This results in the inhibition of lipopolysaccharide (LPS)-induced inflammation both in vitro and in vivo .
Biochemical Pathways
This compound affects the NF-κB pathway . It inhibits LPS-induced activation of this pathway, as evidenced by decreased phosphorylation of IKK and IκB and the nuclear translocation of P65 . This pathway is crucial in the regulation of immune response to infection.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of NO production and iNOS expression . It also affects the secretion and mRNA levels of relative inflammatory cytokines . In vivo, this compound treatment effectively inhibited NO production in zebrafish embryos .
Action Environment
It is known that the compound exhibits its effects both in vitro and in vivo , suggesting that it is effective in different environments.
Biochemical Analysis
Biochemical Properties
Deacetyl ganoderic acid F plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activation of the NF-κB pathway, as evidenced by decreased phosphorylation of IKK and IκB .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, in murine microglial cell line BV-2 cells, this compound treatment inhibited LPS-triggered NO production and iNOS expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits LPS-induced activation of the NF-κB pathway, as evidenced by decreased phosphorylation of IKK and IκB and the nuclear translocation of P65 .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In vivo, this compound treatment effectively inhibited NO production in zebrafish embryos
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Deacetyl Ganoderic Acid F typically involves the extraction and purification from Ganoderma lucidum. The process includes:
Extraction: The dried fruiting bodies of Ganoderma lucidum are ground into a fine powder and subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Deacetyl Ganoderic Acid F undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a reference compound in analytical studies and for the synthesis of related triterpenoids.
Biology: Investigated for its effects on cellular processes, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dietary supplements and functional foods due to its health-promoting properties.
Comparison with Similar Compounds
Deacetyl Ganoderic Acid F is part of a larger group of triterpenoids found in Ganoderma lucidum. Similar compounds include:
- Ganoderic Acid A
- Ganoderic Acid B
- Ganoderic Acid C
Uniqueness: this compound is unique due to its specific anti-inflammatory and neuroprotective properties, which are more pronounced compared to other ganoderic acids. Its ability to inhibit the NF-κB pathway and reduce pro-inflammatory cytokine production sets it apart from other similar compounds .
Biological Activity
Deacetyl ganoderic acid F (DeGA F) is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum. It has garnered attention for its potential therapeutic applications, particularly in the context of neuroinflammation and related disorders. This article explores the biological activity of DeGA F, focusing on its anti-inflammatory effects, mechanisms of action, and implications for future research.
Chemical Structure and Properties
DeGA F is characterized by its unique chemical structure, which enhances its bioactivity compared to other ganoderic acids. The compound's structure allows it to interact with various biological pathways, making it a subject of interest in pharmacological studies.
Anti-Inflammatory Effects
Research indicates that DeGA F exhibits significant anti-inflammatory properties. A study conducted by Sheng et al. demonstrated that DeGA F effectively inhibits lipopolysaccharide (LPS)-induced inflammation in both in vitro and in vivo models. The primary mechanisms include:
- Inhibition of Nitric Oxide Production : DeGA F treatment reduced nitric oxide (NO) production in LPS-stimulated BV-2 microglial cells. The levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both critical mediators of inflammation, were significantly decreased upon treatment with DeGA F .
- Cytokine Suppression : The compound also lowered the secretion and mRNA levels of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated models .
- NF-κB Pathway Modulation : DeGA F inhibited the activation of the NF-κB signaling pathway, which is crucial for the expression of various inflammatory mediators. This was evidenced by decreased phosphorylation of IκB and IKK, leading to reduced nuclear translocation of the p65 subunit of NF-κB .
In Vitro Studies
In vitro experiments using BV-2 microglial cells revealed that DeGA F did not induce cytotoxicity at concentrations up to 5 µg/mL. The following findings were observed:
- NO Production : The Griess assay confirmed that DeGA F significantly inhibited LPS-induced NO production.
- Cytokine Levels : ELISA assays showed that DeGA F treatment resulted in lower levels of TNF-α and IL-6 compared to control groups exposed solely to LPS .
In Vivo Studies
In vivo studies conducted on zebrafish embryos and mice provided further insights into the anti-inflammatory effects of DeGA F:
- Zebrafish Model : Treatment with DeGA F effectively reduced NO production in zebrafish embryos exposed to LPS.
- Mouse Model : In a mouse model, serum levels of TNF-α and IL-6 were significantly suppressed following DeGA F administration .
Summary of Findings
The following table summarizes key findings from studies on the biological activity of this compound:
Study Type | Outcome | Mechanism |
---|---|---|
In Vitro (BV-2 Cells) | Reduced NO production | Inhibition of iNOS and COX-2 expression |
In Vitro (Cytokine Levels) | Lowered TNF-α and IL-6 | Suppression via NF-κB pathway |
In Vivo (Zebrafish) | Decreased NO levels | Anti-inflammatory effect |
In Vivo (Mice) | Suppressed serum cytokines | Modulation of inflammatory response |
Case Studies
A notable case study involved a murine model where DeGA F was administered prior to LPS exposure. The results indicated a marked reduction in neuroinflammation markers, suggesting its potential role as a therapeutic agent for neurodegenerative diseases associated with chronic inflammation .
Properties
IUPAC Name |
6-(12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19,25,36H,8-13H2,1-7H3,(H,37,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXGGTWKTCLFDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.